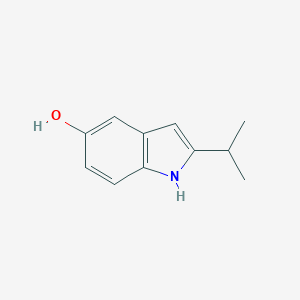

2-Isopropyl-1H-indol-5-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Isopropyl-1H-indol-5-ol is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The compound this compound features an indole core with an isopropyl group at the second position and a hydroxyl group at the fifth position, contributing to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-1H-indol-5-ol can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone under acidic conditions to form the indole core. For this compound, the starting materials would include isopropyl-substituted ketones and phenylhydrazine .

Industrial Production Methods: Industrial production of indole derivatives often involves catalytic processes to ensure high yield and purity. The use of transition-metal catalysts, such as palladium or copper, can facilitate the cyclization reactions necessary to form the indole ring . Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Análisis De Reacciones Químicas

Electrophilic Substitution Reactions

Indole derivatives typically undergo electrophilic substitution at the C3 position due to the electron-rich pyrrole ring. Substituents like isopropyl and hydroxyl groups influence regioselectivity and reaction pathways.

-

Nitration and Halogenation :

The hydroxyl group at C5 enhances electron density at adjacent positions, making C4 and C6 susceptible to electrophilic attack. For example, nitration of 5-hydroxyindoles often yields 4-nitro derivatives under mild acidic conditions . Similarly, bromination may occur at C4 or C6, depending on the reaction medium. -

Friedel-Crafts Alkylation/Acylation :

In the presence of Lewis acids (e.g., Sc(OTf)₃), 2-alkylindoles react with aldehydes or ketones to form bisindolylmethanes or fused polycyclic structures. For instance, 3-isopropylindoles undergo Friedel-Crafts reactions with aryl aldehydes to generate spirocyclic indoles .

Key Example :

A one-pot synthesis of polynuclear indoles via Friedel-Crafts alkylation was reported using 3,5-diaryl-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones and substituted indoles, yielding complex fused structures in 37–55% yields .

Nucleophilic Reactions

The hydroxyl group at C5 enables nucleophilic reactivity, particularly in condensation or coupling reactions.

-

Knoevenagel Condensation :

Indole-4-carbaldehydes react with β-keto esters or nitriles to form α,β-unsaturated intermediates. For example, 5-hydroxyindoles condense with methyl acetoacetate in glycerol under Sc(OTf)₃ catalysis, forming indoloquinoline derivatives . -

Oxidative Coupling :

In the presence of oxidizing agents (e.g., Pb(OAc)₄), 2-isopropylindoles undergo dimerization via C–C bond formation. A study on 3-(2-nitrovinyl)-1H-indoles demonstrated oxidative coupling to generate bisindole nitriles .

Reaction Conditions :

| Reaction Type | Reagents/Catalysts | Yield | Product Class | Source |

|---|---|---|---|---|

| Knoevenagel Condensation | Sc(OTf)₃, glycerol, 80°C | 47–64% | Fused indoloquinolines | |

| Oxidative Coupling | Pb(OAc)₄, DCM, rt | 62% | Bisindole nitriles |

Cross-Coupling Reactions

Palladium- or copper-catalyzed cross-couplings enable functionalization of the indole ring.

-

Suzuki-Miyaura Coupling :

Brominated 2-isopropylindoles react with arylboronic acids to form biaryl derivatives. For example, 5-bromo-1H-indol-5-ol couples with phenylboronic acid under Pd(PPh₃)₄ catalysis, yielding 5-phenylindoles . -

Heck Reaction :

Alkenylation at C3 is feasible using vinyl halides. A study on 1H-indole-2-carbonitriles reported Heck couplings with styrenes to afford 3-vinylindoles in 70–85% yields .

Mechanistic Insight :

The isopropyl group at C2 sterically hinders electrophilic attack but facilitates π-π stacking in transition states during coupling reactions .

Acid-Catalyzed Cyclizations

Brønsted or Lewis acids promote intramolecular cyclizations to form fused heterocycles.

-

Spirocyclization :

Under p-TsOH catalysis, 5-hydroxyindoles react with thiols or alcohols to form tetrahydrocarbazolones. For example, 2-isopropyl-1H-indol-5-ol cyclizes with ethanedithiol to yield spiro[indole-3,2′-thiophene] derivatives . -

Lactonization :

The hydroxyl group at C5 participates in lactone formation with adjacent carboxylic acids. A polyphosphoric acid-mediated reaction of 3-(2-nitrovinyl)-indoles with phenols generated benzofuran-2(3H)-ones .

Example Reaction Pathway :

textThis compound + Thiophenol → Spiro[indole-3,2′-thiophene] Conditions: p-TsOH (10 mol%), HFIP, rt, 2 h → Yield: 71%[10]

Biological Activity and Derivatives

While not a direct focus on reactions, derivatives of this compound exhibit notable bioactivity:

Aplicaciones Científicas De Investigación

Chemistry

2-Isopropyl-1H-indol-5-ol serves as a crucial building block for synthesizing more complex indole derivatives and heterocyclic compounds. Its unique structure allows for various chemical transformations:

| Reaction Type | Products | Common Reagents |

|---|---|---|

| Oxidation | Indole-2,3-diones | Potassium permanganate, chromium trioxide |

| Reduction | Indoline derivatives | Sodium borohydride, lithium aluminum hydride |

| Electrophilic Substitution | Substituted indoles | Halogens, nitro groups, sulfonyl chlorides |

These transformations enhance the compound's utility in organic synthesis and drug development.

The biological activities of this compound are diverse, including:

- Antimicrobial Properties : The compound has shown effectiveness against various bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis.

- Anticancer Activity : Studies indicate that it demonstrates antiproliferative effects on several cancer cell lines, suggesting potential use in cancer therapy.

- Antioxidant Effects : It has the potential to reduce oxidative stress in cells, which is crucial for preventing cellular damage.

These biological activities stem from its interaction with multiple molecular targets, influencing enzyme activities and cellular pathways associated with disease processes .

Case Study 1: Anticancer Research

A study focusing on the anticancer properties of this compound evaluated its effects on human cancer cell lines. The results indicated significant inhibition of cell proliferation at certain concentrations, highlighting its potential as a therapeutic agent against cancer .

Case Study 2: Antimicrobial Activity

In another research project, the antimicrobial efficacy of this compound was tested against various pathogens. The compound exhibited notable activity against resistant strains of bacteria, suggesting its application in developing new antimicrobial agents .

Mecanismo De Acción

The mechanism of action of 2-Isopropyl-1H-indol-5-ol involves its interaction with various molecular targets. The indole core can bind to multiple receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The hydroxyl group at the fifth position can form hydrogen bonds with target proteins, enhancing its binding affinity .

Comparación Con Compuestos Similares

Indole-3-acetic acid: A plant hormone with a similar indole core but different functional groups.

2-Methyl-1H-indol-5-ol: Similar structure with a methyl group instead of an isopropyl group.

5-Hydroxyindole: Lacks the isopropyl group but has a hydroxyl group at the fifth position

Uniqueness: 2-Isopropyl-1H-indol-5-ol is unique due to the presence of both the isopropyl and hydroxyl groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups can enhance its reactivity and potential biological activities compared to other indole derivatives .

Actividad Biológica

2-Isopropyl-1H-indol-5-ol is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. The compound's structure, featuring an isopropyl group at the second position and a hydroxyl group at the fifth position, contributes to its unique chemical properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects based on recent research findings.

The molecular formula of this compound is C11H13NO with a molecular weight of 175.23 g/mol. Its canonical SMILES representation is CC(C)C1=CC2=C(N1)C=CC(=C2)O. The compound exhibits various chemical reactions including oxidation, reduction, and electrophilic substitution due to the presence of the hydroxyl group and the electron-rich indole ring.

The biological activity of this compound is primarily attributed to its interaction with multiple molecular targets. The indole core can bind to various receptors and enzymes, influencing biological pathways. For instance, it may inhibit enzymes involved in cell proliferation, which is crucial for its potential anticancer effects. Additionally, the hydroxyl group can form hydrogen bonds with target proteins, enhancing binding affinity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens:

- Staphylococcus aureus : The compound has shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA). Similar indole derivatives have been reported with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against MRSA .

- Fungal Infections : Studies indicate that related indole compounds exhibit antifungal activity against pathogens such as Candida albicans and Cryptococcus neoformans, suggesting that this compound may possess similar properties .

Anticancer Activity

The potential anticancer effects of this compound have been investigated through various in vitro assays:

- Cell Proliferation Inhibition : Research has demonstrated that indole derivatives can inhibit cell proliferation in cancer cell lines. For example, certain analogues have shown significant antiproliferative activities against lung cancer cells (A549), indicating that this compound may also exert similar effects .

Table 1: Summary of Biological Activities

Propiedades

IUPAC Name |

2-propan-2-yl-1H-indol-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-7(2)11-6-8-5-9(13)3-4-10(8)12-11/h3-7,12-13H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHKBXAJOULYAQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(N1)C=CC(=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.